DREADD Agonist 21 (C21) is a synthetic chemical compound developed as a research tool in neuroscience. It belongs to the class of designer receptor exclusively activated by designer drugs (DREADD) ligands. DREADDs are engineered G protein-coupled receptors (GPCRs) that are modified to respond exclusively to specific, otherwise inert ligands, such as C21. This exclusivity allows researchers to selectively modulate the activity of specific cell populations in vivo, providing valuable insights into brain function and dysfunction. C21 acts as a potent and selective agonist for both excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs [, ].
DREADD agonist 21, also known as Compound 21 or C21, is a synthetic compound designed for the selective activation of designer receptors exclusively activated by designer drugs, specifically the human muscarinic acetylcholine M3 receptor variant (hM3Dq) and the inhibitory hM4Di. This compound does not activate the wild-type human M3 receptor and exhibits lower binding affinities for various other receptors, making it a valuable tool in chemogenetics for controlling neuronal activity in vivo and in vitro. The compound is available as a dihydrochloride salt, enhancing its solubility in water, which is crucial for biological applications .
DREADD agonist 21 is classified as a chemogenetic agent within the broader category of pharmacological tools used to manipulate neuronal activity. Its primary application lies in neuroscience research, where it serves as a non-invasive method to control specific neuronal populations through engineered receptors . The compound is synthesized through chemical processes that yield high purity, typically exceeding 98% .
The synthesis of DREADD agonist 21 involves multiple steps that typically include the construction of the dibenzodiazepine framework, followed by functionalization to introduce the piperazine moiety. The process requires careful control of reaction conditions to ensure high yield and purity. The synthesis can be summarized as follows:
The purity of the final product is confirmed using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography-mass spectrometry .
DREADD agonist 21 primarily functions through its interaction with engineered muscarinic receptors. Its mechanism involves binding to hM3Dq and hM4Di receptors, leading to excitatory or inhibitory neuronal signaling respectively. The compound's selectivity minimizes off-target effects associated with conventional agonists like clozapine.
Key reactions include:
The mechanism of action for DREADD agonist 21 involves its selective binding to modified muscarinic receptors expressed in genetically engineered neurons. Upon administration, it activates hM3Dq receptors leading to neuronal excitation or inhibits hM4Di receptors resulting in reduced neuronal activity.
DREADD agonist 21 serves multiple roles in scientific research:
The compound has been validated for use in various experimental paradigms, including sleep studies and models of neurodegeneration, showcasing its versatility as a research tool .
Chemogenetics represents a transformative approach in neuroscience, enabling selective manipulation of cellular activity through engineered receptors and biologically inert ligands. Early chemogenetic tools like Receptor Activated Solely by Synthetic Ligands (RASSLs), derived from κ-opioid receptors, faced significant limitations including residual affinity for endogenous ligands and high constitutive activity [2] [5]. The critical breakthrough came with directed molecular evolution, a technique involving iterative rounds of mutagenesis and selection in yeast models. This process yielded Designer Receptors Exclusively Activated by Designer Drugs (DREADDs)—mutated human muscarinic acetylcholine receptors unresponsive to acetylcholine but activated by synthetic ligands like clozapine-N-oxide (CNO) [2] [5].
DREADDs are classified by their G-protein coupling:
Unlike optogenetics, DREADDs permit non-invasive modulation of neuronal circuits in freely behaving animals through systemic ligand administration, albeit with lower temporal resolution. Viral vectors (e.g., AAVs) deliver DREADDs to specific cell types using Cre-recombinase systems or cell-type-specific promoters, enabling circuit-level interrogation [2] [8].
Table 1: Evolution of Key Chemogenetic Tools
Generation | Receptor Type | Ligand | Key Advance | Limitation |
---|---|---|---|---|
First | RASSL (κ-opioid based) | Spiradoline | Rational design via site-directed mutagenesis | High constitutive activity; off-target binding |
Second | hM3Dq/hM4Di | CNO | Near-zero endogenous ligand affinity; low basal activity | Back-conversion to clozapine; poor BBB penetration |
Third | KORD | Salvinorin B | Orthogonal to muscarinic DREADDs; multiplexed control | Short duration (~1 hour) |
CNO served as the foundational DREADD agonist due to its presumed biological inertness and specificity. However, rigorous pharmacokinetic studies revealed two critical flaws:
Metabolic Instability: Systemic CNO undergoes rapid enzymatic reduction to clozapine, a psychotropic drug with affinity for endogenous receptors (e.g., dopamine D4, serotonin 5-HT2A, muscarinic M1–M3). In mice, 3.5 mg/kg CNO generates brain clozapine concentrations >1,000-fold higher than its EC50 at hM4Di (427 nM vs. 0.42 nM), while cerebrospinal fluid (CSF) CNO levels plummet below effective concentrations by 60 minutes post-injection [3] [6] [9].
Pharmacological Non-Orthogonality: Radioligand binding assays demonstrate CNO’s off-target interactions at clinically relevant doses:
Table 2: Pharmacokinetic Comparison of CNO and Its Metabolites in Mice
Compound | Dose (mg/kg) | Time Post-Injection | Brain [Total] (nM) | CSF [Free] (nM) | Activation of Endogenous Receptors |
---|---|---|---|---|---|
CNO | 3.5 | 15 min | 23.8 | 8.5 | Minimal |
Clozapine | (from CNO) | 15 min | 427 | <2.5 | Extensive (D2, 5-HT2A, M1–M3) |
CNO | 3.5 | 60 min | Undetectable | 4.05 | N/A |
Compound 21 (C21; 11-(1-Piperazinyl)-5H-dibenzo[b,e][1,4]diazepine) emerged to address CNO’s limitations. As a potent muscarinic DREADD agonist, it exhibits:
Despite these advantages, C21 exhibits weak off-target binding at histamine H1 (Ki = 6 nM) and serotonin 5-HT2C receptors (Ki = 170 nM) [4] [7]. Functional assays show micromolar C21 inhibits M3-mediated bladder contraction and causes acute diuresis in wild-type mice [7]. However, behavioral paradigms like the 5-choice serial reaction time task reveal no significant off-target effects at doses ≤1 mg/kg, supporting its utility in vivo [3] [6] [10].
Table 3: Functional Selectivity Profile of C21
Receptor | Binding Affinity (Ki, nM) | Functional Effect | Implication for DREADD Studies |
---|---|---|---|
hM3Dq (DREADD) | 1.7* (EC50) | Agonism; neuronal excitation | Target engagement |
hM4Di (DREADD) | 2.95* (EC50) | Agonism; neuronal inhibition | Target engagement |
H1 histamine | 6 | Antagonism | Sedation at high doses (>3 mg/kg) |
M3 muscarinic | 66 | Antagonism; smooth muscle relaxation | Diuresis in renal studies |
5-HT2C serotonin | 170 | Antagonism | Uncharacterized CNS effects |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7